1-butyl-6-(5-chlorothiophen-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1-BUTYL-6-(5-CHLORO-2-THIENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the butyl, chloro, thienyl, methyl, and trifluoromethyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-BUTYL-6-(5-CHLORO-2-THIENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting a suitable hydrazine derivative with a β-ketoester under acidic or basic conditions.
Introduction of the Pyridine Ring: The next step involves the formation of the pyridine ring by reacting the pyrazole intermediate with a suitable aldehyde or ketone in the presence of a base.
Functional Group Modifications: The final steps involve the introduction of the butyl, chloro, thienyl, methyl, and trifluoromethyl groups through various substitution and coupling reactions. Common reagents used in these steps include alkyl halides, thienyl chlorides, and trifluoromethylating agents.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
Chemical Reactions Analysis
1-BUTYL-6-(5-CHLORO-2-THIENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and methyl groups, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups, if present, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups, using nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-BUTYL-6-(5-CHLORO-2-THIENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Biology: The compound is used as a probe to study various biological processes and molecular interactions.
Material Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific electronic or optical properties.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-BUTYL-6-(5-CHLORO-2-THIENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: The compound can inhibit specific enzymes involved in various biological processes, leading to therapeutic effects.
Modulation of Receptors: The compound can bind to and modulate the activity of specific receptors, such as G-protein coupled receptors or ion channels.
Interference with Signal Transduction: The compound can interfere with signal transduction pathways, leading to altered cellular responses.
The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-BUTYL-6-(5-CHLORO-2-THIENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE can be compared with other similar compounds, such as:
Pyrazolopyrimidines: These compounds share a similar core structure but differ in the substitution pattern and functional groups. They may exhibit different biological activities and chemical properties.
Thienyl-Substituted Pyrazoles: These compounds have a thienyl group attached to the pyrazole ring but may lack other functional groups present in the target compound.
Trifluoromethyl-Substituted Heterocycles: These compounds contain a trifluoromethyl group but may have different core structures and substitution patterns.
The uniqueness of 1-BUTYL-6-(5-CHLORO-2-THIENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C16H15ClF3N3S |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
1-butyl-6-(5-chlorothiophen-2-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C16H15ClF3N3S/c1-3-4-7-23-15-14(9(2)22-23)10(16(18,19)20)8-11(21-15)12-5-6-13(17)24-12/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
GHKCLRUYLSEZJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(S3)Cl)C(F)(F)F |
Origin of Product |
United States |
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